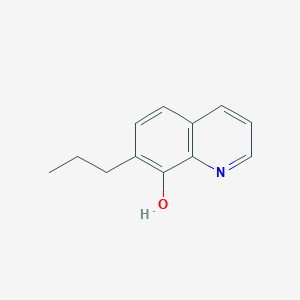

8-Hydroxy-7-propylquinoline

Descripción general

Descripción

8-Hydroxy-7-propylquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

8-Hydroxy-7-propylquinoline (8-HPQ) is a derivative of the well-studied compound 8-hydroxyquinoline (8-HQ), which has garnered attention for its diverse biological activities. This article explores the biological activity of 8-HPQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

8-HPQ is characterized by its structural similarity to 8-HQ, which is known for its chelating abilities and antimicrobial properties. The addition of a propyl group at the 7-position enhances its lipophilicity, potentially influencing its biological activity and interaction with various cellular targets.

Pharmacological Properties

Research indicates that 8-HPQ exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that 8-HPQ possesses significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. For example, derivatives of 8-HQ have demonstrated inhibition zones comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

- Anticancer Activity : Similar to other 8-hydroxyquinoline derivatives, 8-HPQ has been evaluated for its anticancer effects. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Metal Chelation : Like its parent compound, 8-HPQ exhibits metal-chelating properties that may be beneficial in treating metal-related disorders. This chelation can restore metal homeostasis, which is crucial in conditions such as neurodegenerative diseases .

The biological activity of 8-HPQ can be attributed to several mechanisms:

- Enzyme Inhibition : Research suggests that 8-HPQ may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been reported to interfere with the dihydrofolate reductase (DHFR) enzyme, which is vital for bacterial growth and survival .

- Cellular Signaling Modulation : The compound appears to influence various signaling pathways within cells. This modulation can lead to altered gene expression related to inflammation and oxidative stress responses .

- Apoptosis Induction : In cancer cells, 8-HPQ has been observed to trigger apoptosis through intrinsic pathways, contributing to its anticancer effects .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various 8-hydroxyquinoline derivatives, including 8-HPQ, demonstrated significant inhibition against Pseudomonas aeruginosa with inhibition zones measuring up to 25 mm compared to standard antibiotics .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| Standard Drug | 27 | Klebsiella pneumoniae |

| This compound | 25 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have highlighted the potential of 8-HPQ in cancer therapy. For instance, it was found to reduce cell viability in A549 lung cancer cells significantly, with IC50 values indicating effective cytotoxicity at low concentrations .

Metal Chelation Studies

Research indicates that compounds like 8-HPQ can effectively chelate metals such as iron and copper, which are implicated in neurodegenerative diseases. The chelation efficacy was assessed using spectrophotometric methods, showing that higher concentrations of 8-HPQ resulted in increased metal binding efficiency .

Propiedades

IUPAC Name |

7-propylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h3,5-8,14H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSVYHYNXVYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469327 | |

| Record name | 8-Hydroxy-7-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58327-60-9 | |

| Record name | 8-Hydroxy-7-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-7-propylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of 8-hydroxy-7-propylquinoline relevant to its application in OLEDs?

A1: this compound, when complexed with zinc to form Zn(HPQ)₂, exhibits promising properties for OLED applications. First, it shows a yellow emission with a photoluminescence (PL) peak at 555 nm [, , ]. Second, its HOMO and LUMO levels have been measured at 6.7 eV and 3.3 eV, respectively, suggesting its potential as both an electron transporting layer (ETL) and even an emitting layer (EML) [, ].

Q2: How does the incorporation of Zn(HPQ)₂ as an ETL impact OLED performance?

A2: Research indicates that incorporating Zn(HPQ)₂ as an ETL can enhance OLED efficiency [, ]. This improvement is attributed to a reduction in the electron injection barrier between the ETL and the emissive layer []. The optimal thickness of the Zn(HPQ)₂ layer has been investigated to maximize this effect [].

Q3: Has Zn(HPQ)₂ been explored in other roles within OLED devices?

A3: Yes, in addition to functioning as an ETL, Zn(HPQ)₂ has also shown potential as a hole blocking layer (HBL) in OLED devices []. This versatility highlights its potential to optimize charge transport and recombination within the device structure.

Q4: How does Zn(HPQ)₂ compare to other materials, like Alq₃, in OLED applications?

A4: Studies comparing Zn(HPQ)₂ to the commonly used electron transporting material Alq₃ (tris(8-hydroxyquinolinato)aluminium) reveal that the electrical properties of OLEDs are influenced by the specific carrier injection characteristics of each material []. This suggests that Zn(HPQ)₂ could offer advantages in specific device architectures or when targeting particular electrical characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.